molecular formula C12H15NO3S B175523 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 13573-28-9

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B175523
CAS No.: 13573-28-9
M. Wt: 253.32 g/mol
InChI Key: DVSLPPSXVDZQHH-UHFFFAOYSA-N
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Description

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a bicyclic amine that contains a spirocyclic ring system, making it a unique and valuable building block in various chemical syntheses.

Preparation Methods

The synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane typically involves a cyclization reaction under basic conditions with p-toluenesulfonamide. The process begins with tribromo-pentaerythritol, which undergoes a cyclization reaction with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through a deprotection step involving sonication with magnesium turnings in methanol . This method yields the desired compound with a stable and soluble product .

Chemical Reactions Analysis

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include potassium hydroxide, ethanol, and oxalic acid . The major products formed from these reactions include oxalate salts and other derivatives that are useful in further chemical syntheses .

Scientific Research Applications

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is used as an intermediate in pharmaceutical and chemical synthesis. It is also employed in medicinal chemistry as a structural surrogate for morpholine in drug-like molecules . The compound’s unique spirocyclic structure makes it a valuable building block for developing new drug candidates and other biologically active molecules .

Mechanism of Action

The mechanism of action of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to therapeutic effects, making it a promising candidate for drug development .

Comparison with Similar Compounds

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane can be compared with other similar compounds such as 2-oxa-6-azaspiro[3.3]heptane and 2,6-dioxaspiro[3.3]heptane . While these compounds share a similar spirocyclic structure, this compound is unique due to the presence of the tosyl group, which enhances its stability and solubility . This makes it a more versatile and valuable compound in various chemical and pharmaceutical applications .

Biological Activity

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO5S, with a molecular weight of 297.33 g/mol. The compound features a spirocyclic structure that contributes to its rigidity and specificity in biological interactions. The presence of a tosyl group enhances its reactivity and solubility, making it valuable for various synthetic applications in pharmaceuticals.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain analogs were effective against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

Enzyme Interaction Studies

The compound has been shown to interact with specific biological targets, including enzymes and receptors. Interaction studies have highlighted its potential as a substrate for various enzymes, indicating its relevance in drug discovery. For instance, it may inhibit certain protein interactions relevant to cancer therapy and other disease models .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Framework : Initial steps involve the construction of the spirocyclic structure through cyclization reactions.
  • Tosylation : The introduction of the tosyl group enhances the compound's reactivity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Recent advancements have focused on optimizing these synthesis routes to improve yields and reduce environmental impact .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study reported that this compound demonstrated promising results in inhibiting epidermal growth factor receptor (EGFR) activity, which is crucial in many cancer therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructureNotable Properties
2-Oxa-6-azaspiro[3.3]heptane StructurePrecursor for various derivatives
Benzylated Derivatives StructureEnhanced solubility and reactivity
4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)benzoic acid StructurePotential inhibitors in therapeutic contexts

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-10-2-4-11(5-3-10)17(14,15)13-6-12(7-13)8-16-9-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSLPPSXVDZQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632854
Record name 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13573-28-9
Record name 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of KOH (4.98 g, 0.089 mol) and 4-methylbenzenesulfonamide (5.7 g, 0.033 mol) in 90 ml of ethanol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol (9 g, 0.0277 mol) was added at room temperature and the reaction mixture was heated to reflux for 45 h. The solvent was removed by evaporation, 75 ml of 1 M KOH were added and the white suspension was left to stir for another 2 h at room temperature. The mixture was filtered and the white filter cake was rinsed with water until the washing water was neutral. The filter cake was dried under high vacuum to give 4.87 g 6-toluene-4-sulfonyl-2-oxa-6-azaspiro[3.3]heptane (69%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.70-7.68 (m, 2H), 7.36-7.34 (m, 2H), 4.58 (s, 4H), 3.90 (s, 4H), 2.45 (s, 3H).
Name
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2,2-bis(bromomethyl)propanol (127) (3.25 g, 10 mmol) and potassium hydroxide (1.12 g, 20 mmol, in 10 mL water) in EtOH (20 mL) were added toluene-4-sulfonamide (3.76 g, 22 mmol). The reaction mixture was refluxed for 2 h, evaporated to remove EtOH then diluted with EAOAc (20 mL), washed with H2O (20 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, and filtered, evaporated to give the product to give 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.6 g, 6.3 mmol, yield: 63%).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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